![molecular formula C23H35N7O7S B1384689 (2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid CAS No. 1448301-07-2](/img/structure/B1384689.png)
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Overview
Description
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H35N7O7S and its molecular weight is 553.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioenriched Heterocyclic and Bioisosteres Synthesis
Research conducted by Mbaezue, Topić, and Tsantrizos (2023) emphasized the value of enantioenriched heterocyclic and rigidified bioisosteres of amino acids, particularly in the design of peptidomimetic drugs. They highlighted the synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a rigidified bioisostere of phenylalanine found in several biologically active compounds, through an environmentally benign, metal-free organocatalytic process (Mbaezue, Topić, & Tsantrizos, 2023).
Synthesis of Tetrahydroquinoline Derivatives
Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives, focusing on the reduction of certain compounds to yield 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives. This synthesis highlights the chemical versatility and the potential for creating various bioactive compounds (Bombarda, Erba, Gelmi, & Pocar, 1992).
Tetrahydroisoquinoline Synthesis and Transformation
Stoyanova, Kozekov, and Palamareva (2003) studied the stereochemical course of the reaction of homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine. They obtained mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinolines, showcasing the potential for synthesizing complex molecules relevant to pharmacological research (Stoyanova, Kozekov, & Palamareva, 2003).
Peptide Synthesis Involving Tetrahydroquinoline Carboxylic Acids
Paradisi and Romeo (1977) investigated the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acids. Their work contributes to understanding the absolute configurations of these acids, essential for peptide synthesis and design (Paradisi & Romeo, 1977).
Renin Inhibitory Peptides and Angiotensinogen Analogs
Thaisrivongs et al. (1987) described the synthesis of angiotensinogen analogues containing dipeptide isosteres, which were found to be potent inhibitors of human plasma renin. This research indicates the significant role of these compounds in developing novel therapeutic agents (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N7O7S/c1-14-8-10-29(18(12-14)22(32)33)21(31)17(6-4-9-25-23(24)27-30(34)35)28-38(36,37)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,14-15,17-18,26,28H,4,6,8-13H2,1-2H3,(H,32,33)(H3,24,25,27)/t14-,15?,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAFVDDBCLKRJK-IOVMHBDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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